molecular formula C17H24BrNO2 B13907072 tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13907072
M. Wt: 354.3 g/mol
InChI Key: IPAFEIWTGZLCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the bromomethyl and tert-butyl ester groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the isoquinoline core or other functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxylic acid group.

Scientific Research Applications

tert-Butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl 2-bromoacetate
  • tert-Butyl 4-bromobutyrate

Uniqueness

What sets tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate apart from similar compounds is its isoquinoline core, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24BrNO2

Molecular Weight

354.3 g/mol

IUPAC Name

tert-butyl 6-(bromomethyl)-5-ethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H24BrNO2/c1-5-14-12(10-18)6-7-13-11-19(9-8-15(13)14)16(20)21-17(2,3)4/h6-7H,5,8-11H2,1-4H3

InChI Key

IPAFEIWTGZLCEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.